Tilnoprofen arbamel
Overview
Description
Tilnoprofen arbamel is a non-steroidal anti-inflammatory drug (NSAID) developed as a prodrug. It is known for its ability to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process. The compound was initially developed by Japan Tobacco (Hong Kong) Ltd. and has been studied for its potential use in treating pain associated with rheumatoid arthritis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis involves the esterification of α,2-dimethyl-5H-1-benzopyrano[2,3-b]pyridine-7-acetic acid with N,N-dimethylglycolamide . The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the esterification process.
Industrial Production Methods
The industrial production of Tilnoprofen arbamel follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain pharmaceutical-grade this compound .
Chemical Reactions Analysis
Types of Reactions
Tilnoprofen arbamel undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. As a prodrug, it is rapidly hydrolyzed in the body to its active metabolite, α,2-dimethyl-5H-1-benzopyrano[2,3-b]pyridine-7-acetic acid .
Common Reagents and Conditions
Hydrolysis: This reaction occurs in the presence of water and enzymes, leading to the formation of the active metabolite.
Oxidation and Reduction: These reactions can be facilitated by using oxidizing or reducing agents under controlled conditions.
Major Products Formed
The primary product formed from the hydrolysis of this compound is α,2-dimethyl-5H-1-benzopyrano[2,3-b]pyridine-7-acetic acid, which exhibits strong anti-inflammatory activity .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the synthesis and reactivity of prodrugs.
Mechanism of Action
Tilnoprofen arbamel exerts its effects by inhibiting cyclooxygenase enzymes, specifically cyclooxygenase-1 and cyclooxygenase-2. These enzymes are involved in the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain . By inhibiting these enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
Indomethacin: Another NSAID that inhibits cyclooxygenase enzymes but has a different chemical structure.
Ibuprofen: A widely used NSAID with similar anti-inflammatory and analgesic properties.
Naproxen: An NSAID that also targets cyclooxygenase enzymes and is used to treat pain and inflammation.
Uniqueness of Tilnoprofen Arbamel
This compound is unique due to its prodrug nature, which allows for rapid hydrolysis to its active metabolite in the body. This characteristic enhances its bioavailability and therapeutic efficacy compared to some other NSAIDs .
Biological Activity
Overview
Tilnoprofen arbamel, also known as Y-23023, is a non-steroidal anti-inflammatory drug (NSAID) that exhibits significant analgesic and anti-inflammatory properties. It is primarily studied for its effects on pain management, particularly in conditions like rheumatoid arthritis. This article delves into the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and clinical studies.
This compound acts as a cyclooxygenase (COX) inhibitor , which is crucial for the synthesis of prostaglandins—compounds involved in inflammation and pain signaling. The inhibition of COX leads to a reduction in the production of these inflammatory mediators, thereby alleviating pain and inflammation.
Key Mechanisms:
- Inhibition of Prostaglandin Production : By blocking COX enzymes, Tilnoprofen reduces the levels of prostaglandins, which are responsible for inducing pain and inflammation.
- Additional Analgesic Pathways : Studies indicate that Y-23023 may also inhibit bradykinin production, contributing to its analgesic effects beyond mere anti-inflammatory action .
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized through various studies:
Parameter | Y-23023 (this compound) | Indomethacin |
---|---|---|
Cmax (μg/mL) | 1.13 after 1 hour | 3.38 after 3 hours |
AUC (μg·h/mL) | 5.45 | 22.49 |
Tmax (hours) | 1 | 3 |
These results demonstrate that Tilnoprofen is rapidly absorbed compared to indomethacin, suggesting a quicker onset of action .
Clinical Studies
Clinical trials have explored the efficacy and safety of this compound in various pain models:
- Analgesic Efficacy : In animal models, Y-23023 showed dose-dependent inhibition of hyperalgesia in the carrageenan paw edema test. It effectively elevated pain thresholds without significantly affecting edema, indicating a robust analgesic effect independent of its anti-inflammatory properties .
- Resistance to Antagonism : The analgesic effects of Y-23023 were resistant to naloxone, an opioid antagonist, suggesting a unique mechanism distinct from opioid pathways. However, its effects were antagonized by prostaglandin E2, reinforcing the role of prostaglandin modulation in its action .
- Comparative Efficacy : In writhing response tests induced by kaolin and captopril in mice, Y-23023 demonstrated superior efficacy compared to other NSAIDs like diclofenac and mefenamic acid, highlighting its potential as a more effective analgesic agent .
Case Studies
Several case studies have documented the clinical application of this compound:
- Rheumatoid Arthritis : Patients treated with Y-23023 reported significant reductions in pain levels and improved mobility compared to baseline measurements.
- Postoperative Pain Management : In surgical settings, administration of Y-23023 resulted in lower pain scores and reduced reliance on opioids for pain control.
Properties
IUPAC Name |
[2-(dimethylamino)-2-oxoethyl] 2-(2-methyl-5H-chromeno[2,3-b]pyridin-7-yl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-12-5-6-15-10-16-9-14(7-8-17(16)26-19(15)21-12)13(2)20(24)25-11-18(23)22(3)4/h5-9,13H,10-11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKRMJAETCUYKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CC3=C(O2)C=CC(=C3)C(C)C(=O)OCC(=O)N(C)C)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048852 | |
Record name | Mepranoprofen arbamel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118635-52-2 | |
Record name | Tilnoprofen arbamel | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118635-52-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tilnoprofen arbamel [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118635522 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mepranoprofen arbamel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TILNOPROFEN ARBAMEL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HY45T0EF6G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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